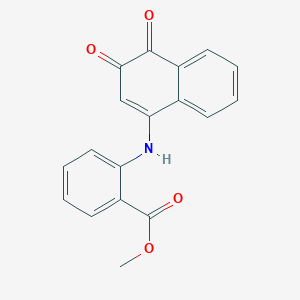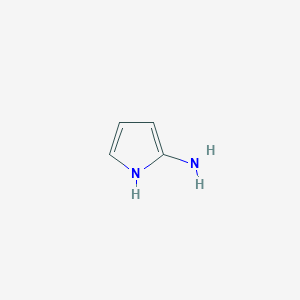
1,N(2)-Propanodeoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,N(2)-Propanodeoxyguanosine (PdG) is a DNA adduct that is formed in response to oxidative stress and inflammation. It is a biomarker of DNA damage and has been extensively studied in relation to its role in carcinogenesis, neurodegenerative diseases, and aging.
Applications De Recherche Scientifique
Detection and Formation
Detection Methods : PdG adducts have been detected in DNA samples using specific methods like 32P-postlabeling, demonstrating their formation in vivo. For instance, Chung, Young, and Hecht (1989) developed a specific 32P-postlabeling method to detect these adducts in rats and mice treated with certain chemicals, highlighting the method's sensitivity and specificity (Chung, Young, & Hecht, 1989).
Formation from Lipid Peroxidation : Chung et al. (1999) and Pan & Chung (2002) found that PdG adducts are formed from the oxidation of polyunsaturated fatty acids, indicating a link to lipid peroxidation and oxidative stress (Chung et al., 1999), (Pan & Chung, 2002).
Implications in DNA Structure and Mutagenesis
DNA Structural Effects : Investigations into how PdG interacts with DNA have revealed insights into DNA structure and mutagenesis. For instance, Marinelli et al. (1990) explored the synthesis of PdG and its incorporation into oligodeoxynucleotides as a model for exocyclic acrolein-DNA adducts, providing a basis for understanding the mutagenicity of these adducts (Marinelli et al., 1990).
Translesion DNA Synthesis : Studies on how DNA polymerases bypass PdG adducts have shown that these lesions can lead to mutations. For example, Wang et al. (2008) investigated how the Sulfolobus solfataricus DNA polymerase IV incorporates nucleotides opposite PdG adducts, shedding light on potential frameshift mutations (Wang et al., 2008).
Role in Carcinogenesis : The involvement of PdG adducts in carcinogenesis has been speculated upon, as their formation is linked to oxidative stress and mutagenicity. Chung et al. (2000) provided evidence of endogenously formed PdG adducts in human and rodent tissues, hinting at their potential role in carcinogenic processes (Chung et al., 2000).
Environmental and Endogenous Mutagen Acrolein : The interaction between acrolein, an environmental and endogenous mutagen, and DNA leading to PdG adducts has been explored in depth. This adds to the understanding of how external factors contribute to DNA adduct formation and subsequent cellular damage.
Biomarker Potential : Given its formation due to oxidation of polyunsaturated fatty acids, PdG adducts could potentially serve as biomarkers for oxidative stress and the extent of oxidative DNA damage, as indicated in some studies.
Propriétés
Numéro CAS |
120667-07-4 |
|---|---|
Nom du produit |
1,N(2)-Propanodeoxyguanosine |
Formule moléculaire |
C13H17N5O4 |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C13H17N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h6-9,19-20H,1-5H2,(H,14,16)/t7-,8+,9+/m0/s1 |
Clé InChI |
HGYWFMCWAWUWRE-DJLDLDEBSA-N |
SMILES isomérique |
C1CNC2=NC3=C(C(=O)N2C1)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES |
C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |
SMILES canonique |
C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O |
Autres numéros CAS |
120667-07-4 |
Synonymes |
1,N(2)-propanodeoxyguanosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




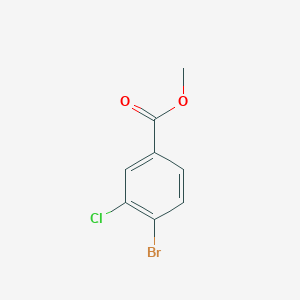

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)
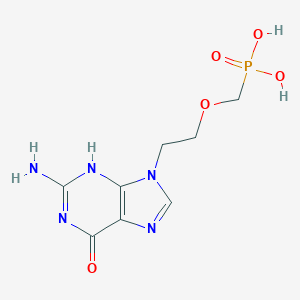
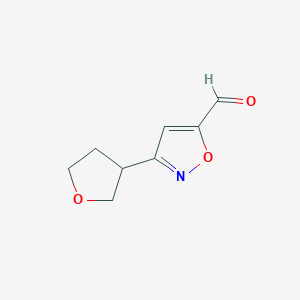
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)

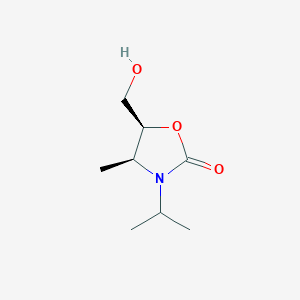
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)
